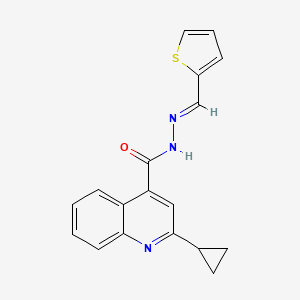

2-cyclopropyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-cyclopropyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide, also known as CTQ, is a quinolinecarbohydrazide derivative that has been extensively studied for its potential use in various scientific research applications. CTQ is a potent inhibitor of tubulin polymerization, which makes it a promising candidate for cancer therapy.

Aplicaciones Científicas De Investigación

Catalytic Applications : Research by Enders et al. (2001) highlights the use of cyclopentadienyl ligands, related to quinoline compounds, in forming stable chromium(III) complexes. These complexes exhibit high activity as catalysts for ethylene polymerization (Enders et al., 2001).

Synthesis of Functionalized Quinolines : A study by Gronnier et al. (2013) discusses a method for converting 2-alkynyl arylazide derivatives into functionalized quinolines using a gold-catalyzed process. This method tolerates a variety of functional groups and is efficient under mild conditions (Gronnier et al., 2013).

Synthesis of γ-Carbonyl Quinones : Ilangovan et al. (2013) describe a method involving cyclopropanols, similar in structure to 2-cyclopropyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide, for the synthesis of γ-carbonyl quinones. This method has applications in synthesizing natural products with cytotoxic properties (Ilangovan et al., 2013).

Anticancer Properties of Quinoline Derivatives : Solomon and Lee (2011) discuss the importance of quinoline as a scaffold in cancer drug discovery. Quinoline compounds, due to their structural diversity, have shown effective anticancer activity and mechanisms of action against various cancer drug targets (Solomon & Lee, 2011).

Synthesis of 2-Substituted Quinolines : Zhou et al. (2017) developed an efficient synthesis method for 2-substituted quinolines, utilizing cyclopropanols. This method showcases the potential of cyclopropane derivatives, similar to this compound, in quinoline synthesis (Zhou et al., 2017).

Antimicrobial Activity of Quinoline Derivatives : Holla et al. (2005) conducted a study on substituted 1,2,3-triazoles derived from quinoline compounds, revealing their antimicrobial activity. This indicates the potential of quinoline derivatives, including this compound, in developing antimicrobial agents (Holla et al., 2005).

GPCR Ligand Properties : A study by Thangarasu et al. (2018) on novel quinoline derivatives illustrates their role as ligands for G-Protein Coupled Receptors (GPCR), highlighting potential applications in cancer treatment and thrombolytic effects (Thangarasu et al., 2018).

Propiedades

IUPAC Name |

2-cyclopropyl-N-[(E)-thiophen-2-ylmethylideneamino]quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3OS/c22-18(21-19-11-13-4-3-9-23-13)15-10-17(12-7-8-12)20-16-6-2-1-5-14(15)16/h1-6,9-12H,7-8H2,(H,21,22)/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJHGGSKEYJGLC-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5541400.png)

![1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5541450.png)

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541492.png)